molecular formula C15H12O4 B1672252 Isoliquiritigenin CAS No. 961-29-5

Isoliquiritigenin

Cat. No.: B1672252
CAS No.: 961-29-5
M. Wt: 256.25 g/mol
InChI Key: DXDRHHKMWQZJHT-FPYGCLRLSA-N
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Description

Isoliquiritigenin (ISL) is a chalcone-class flavonoid predominantly isolated from Glycyrrhiza species (licorice). It exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and neuroprotective effects . Structurally, ISL features two aromatic rings connected by a three-carbon α,β-unsaturated ketone system, a configuration critical for its bioactivity.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRHHKMWQZJHT-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022466
Record name Isoliquiritigenin
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Molecular Weight

256.25 g/mol
Source PubChem
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Physical Description

Solid
Record name Isoliquiritigenin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

961-29-5, 13745-20-5
Record name Isoliquiritigenin
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Record name Isoliquiritigenin
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Record name Isoliquiritigenin
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Melting Point

200 - 204 °C
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Enzymatic Isomerization to Liquiritigenin

Isoliquiritigenin spontaneously isomerizes to liquiritigenin (a flavanone) under physiological conditions (pH 7.4, 37°C). This reaction is reversible and influenced by temperature and solvent composition .

Key Findings:

  • In cell culture media (DMEM/RPMI), this compound converts to a racemic mixture of R- and S-liquiritigenin, with a 19.6% enantiomeric excess favoring the R-form .

  • Isomerization kinetics in rat intestinal flora showed 80% conversion of liquiritigenin to this compound within 24 hours .

Table 1: Time-Dependent Isomerization in Cell Culture Media

Time (h)This compound (%)R-Liquiritigenin (%)S-Liquiritigenin (%)
010000
6622414
24453223

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

This compound is metabolized into monoglucuronides via phase II metabolism, primarily mediated by UGT isoforms in the liver and intestines .

Key Findings:

  • Human liver microsomes produce five monoglucuronides, with UGT1A1, UGT1A8, and UGT1A9 showing the highest activity .

  • Kinetic parameters for UGT1A1:

    • Km=4.2muMK_m=4.2\\mu M

    • Vmax=2.8textnmolminmgproteinV_{max}=2.8\\text{nmol min mg protein}

    • CLint=0.67muL/min mg proteinCL_{int}=0.67\\mu L/\text{min mg protein}

Table 2: Glucuronidation Kinetics by UGT Isoforms

UGT IsoformK_m\(\mu M)V_{max}\(\text{nmol min mg})CL_{int}\(\mu L/\text{min mg})
1A14.22.80.67
1A810.51.90.18
1A97.31.50.21

Activation of β-Glucuronidase

This compound enhances β-glucuronidase activity, accelerating the hydrolysis of glycyrrhizin (GL) to glycyrrhetinic acid monoglucuronide (GAMG) .

Key Findings:

  • At a 3:10 molar ratio (this compound:GL), β-glucuronidase activity increases by 2.66-fold .

  • Reduces KmK_m from 18.7 mM to 10.2 mM and EaE_a (activation energy) from 42.1 kJ/mol to 33.9 kJ/mol .

Table 3: Kinetic Parameters of β-Glucuronidase With/Without this compound

ConditionK_m\(\text{mM})V_{max}\(\mu M/\text{min})E_a\(\text{kJ mol})
Without ILG18.70.3442.1
With ILG (1 mM)10.20.4933.9

Non-Enzymatic pH-Dependent Reactions

This compound undergoes structural changes in aqueous solutions depending on pH:

  • Acidic/Neutral pH (≤7.4): Rapid cyclization to liquiritigenin via intramolecular Michael addition .

  • Alkaline pH (>8): Reversible chalcone-flavanone interconversion .

Biotransformation by Intestinal Flora

Rat intestinal flora metabolizes this compound into phase II conjugates, including sulfated and glucuronidated derivatives . Key metabolites include:

  • M3 (this compound sulfate): Formed via sulfotransferase activity.

  • M4 (this compound glucuronide): Detected in plasma 6 hours post-administration .

Interaction with Glutathione (GSH)

This compound forms glutathione conjugates under oxidative conditions, a detoxification pathway observed in in vitro hepatic models .

Enzymatic Methylation

This compound 2′-O-methyltransferase catalyzes the methylation of this compound to 2′-O-methylthis compound, altering its bioactivity .

Scientific Research Applications

Neuroprotective Effects

Isoliquiritigenin has demonstrated substantial neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action : It inhibits the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Studies have shown that this compound can suppress inflammation and oxidative stress in neuronal cells by regulating the Nrf2/NF-κB signaling pathways .
  • Case Studies : In animal models, this compound has been found to protect against cognitive impairment induced by lipopolysaccharides, demonstrating its potential as a therapeutic agent for neurodegenerative disorders .

Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory effects, which are critical in managing various inflammatory diseases.

  • Mechanisms : this compound mediates its anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2 pathway. It also suppresses the NOD-like receptor protein 3 (NLRP3) pathway and modulates mitogen-activated protein kinase (MAPK) signaling .
  • Research Findings : A study revealed that this compound ameliorated renal fibrosis and apoptosis in diabetic nephropathy models, highlighting its role in reducing inflammation in kidney tissues .

Metabolic Syndrome Management

This compound has been investigated for its role in managing metabolic disorders, particularly obesity and insulin resistance.

  • Effects on Gut Microbiota : Research indicates that this compound can modify gut microbiota composition, enhancing beneficial bacterial species associated with metabolic health. This alteration contributes to improved glucose tolerance and reduced adipose tissue inflammation .
  • Animal Studies : In high-fat diet-induced obesity models, this compound supplementation led to significant reductions in body weight and inflammatory markers in adipose tissues .

Anticancer Potential

The compound has shown promise as an anticancer agent through various mechanisms.

  • Inhibition of Cancer Cell Proliferation : this compound exhibits antiproliferative activity against several cancer cell lines. It has been shown to inhibit breast cancer neoangiogenesis through the VEGF/VEGFR-2 signaling pathway .
  • Chemoresistance Modulation : Notably, this compound has been identified as a chemosensitizer for breast cancer stem cells, enhancing the efficacy of conventional chemotherapeutic agents by targeting specific signaling pathways .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionInhibits amyloid-beta aggregation; regulates Nrf2/NF-κBProtects against cognitive impairment in animal models
Anti-inflammatoryInhibits NF-κB; activates Nrf2; modulates MAPKReduces renal fibrosis and inflammation in diabetic models
Metabolic SyndromeModifies gut microbiota; reduces inflammationImproves glucose tolerance and reduces obesity markers
AnticancerInhibits cell proliferation; modulates VEGF signalingEnhances chemosensitivity in breast cancer stem cells

Mechanism of Action

Comparison with Similar Compounds

Butein and Scopoletin: Neuroprotective and Antioxidant Efficacy

Butein (a chalcone) and scopoletin (a coumarin derivative) are often studied alongside ISL for their neuroprotective properties. In H₂O₂-induced neurotoxicity models using SH-SY5Y cells:

  • Cell Viability : At 5 µM, ISL restored viability to 94.9%, comparable to scopoletin (95.1%) but lower than butein (98.2%) .
  • ROS Reduction : ISL reduced ROS levels to 99.1%, slightly less effective than butein (96.2%) but similar to scopoletin (100.0%) .
  • Epigenetic Targets : Butein inhibits HDAC1-11 , while ISL targets DNMT1 and BRD4 , reflecting divergent mechanisms despite structural similarities .

Table 1: Neuroprotective and Antioxidant Comparison

Compound Cell Viability (%) ROS Reduction (%) Key Targets
Isoliquiritigenin 94.9 ± 3.9 99.1 ± 1.0 DNMT1, BRD4
Butein 98.2 ± 4.0 96.2 ± 1.4 HDAC1-11
Scopoletin 95.1 ± 4.7 100.0 ± 1.4 N/A

Liquiritigenin and Liquiritin: Structural Analogues with Divergent Pharmacokinetics

Liquiritigenin (a flavanone) and liquiritin (its glycoside) are co-occurring ISL analogues in licorice. Key distinctions include:

  • Bioavailability : Despite lower concentrations in Glycyrrhizae Radix extract (ISL: 0.014%; liquiritigenin: 0.027%), ISL and liquiritigenin showed comparable AUC values (103.0 vs. 100.5 µg·h/mL), suggesting efficient biotransformation from liquiritin .
  • Bioactivity: ISL inhibits TGF-β to reduce fibrosis, while liquiritigenin targets NF-κB and NLRP3 for anti-inflammatory effects .

Davidigenin: Enhanced Absorption and Anticancer Potential

Davidigenin, a dihydrochalcone structurally akin to ISL, demonstrates superior intestinal absorption and broader anticancer activity in preclinical models. Its antioxidative effects are dose-dependent, with mechanisms distinct from ISL .

Key Mechanistic and Structural Insights

  • Structural-Activity Relationships (SAR) : The α,β-unsaturated ketone in ISL is critical for electrophilic reactivity , enabling interactions with cellular targets like Keap1-Nrf2 and NF-κB .
  • Pseudo Activity Cliffs: ISL and butein share structural similarity but diverge in epigenetic targets, illustrating how minor modifications alter bioactivity .

Pharmacokinetic and Toxicity Considerations

  • Plasma Kinetics : ISL and liquiritigenin exhibit similar elimination half-lives (~7.5 h) but rebound in plasma concentration after 10 h, likely due to enterohepatic recycling .
  • Reproductive Toxicity : High-dose ISL (36–100 µM) inhibits ovarian follicle growth and steroidogenesis, raising concerns for prolonged exposure in licorice-heavy diets .

Biological Activity

Isoliquiritigenin (ISL) is a naturally occurring chalcone found in the roots of Glycyrrhiza uralensis (licorice) and has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of ISL, focusing on its anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial effects, supported by various studies and research findings.

  • Molecular Formula : C₁₅H₁₂O₄
  • Molecular Weight : 256.26 g/mol
  • IUPAC Name : (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Anti-Inflammatory Activity

ISL exhibits significant anti-inflammatory properties through multiple mechanisms:

  • Inhibition of NF-κB Pathway : ISL suppresses the activation of the NF-κB pathway, which plays a crucial role in inflammatory responses. Studies indicate that ISL can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking this pathway .
  • Nrf2 Activation : It activates the Nrf2 pathway, which is essential for cellular defense against oxidative stress .
  • Suppression of NLRP3 Inflammasome : ISL has been shown to inhibit the NLRP3 inflammasome, thereby reducing inflammation .
  • MAPK Pathway Modulation : The compound also restrains the MAPK signaling pathway, which is involved in stress responses and inflammation .

Anticancer Properties

ISL demonstrates potent anticancer effects across various cancer types:

  • Cell Cycle Arrest : ISL induces cell cycle arrest in cancer cells by inhibiting key regulatory proteins such as cyclin D1 and p53, leading to reduced proliferation .
  • Inhibition of Metastasis : In vivo studies using athymic nude mice have shown that ISL reduces tumorigenesis and metastasis in models of hepatocellular carcinoma by targeting EGFR and suppressing AKT and ERK1/2 signaling pathways .
  • Liposome Formulation : Recent research indicates that ISL-loaded liposomes enhance its bioavailability and therapeutic efficacy against cervical cancer cells .

Neuroprotective Effects

ISL has shown promise in protecting neuronal cells:

  • Cognitive Protection : Animal studies suggest that ISL can mitigate cognitive impairment induced by lipopolysaccharides (LPS), demonstrating its potential in treating neurodegenerative diseases .
  • Oxidative Stress Reduction : ISL reduces reactive oxygen species (ROS) levels in neurons, protecting them from amyloid-beta-induced toxicity .

Antimicrobial Activity

ISL exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported that ISL possesses antibacterial activity against gram-positive bacteria, contributing to its potential use as a natural antimicrobial agent .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey FindingsReference
Anti-inflammatory MechanismsInhibits NF-κB, activates Nrf2, suppresses NLRP3 inflammasome ,
Anticancer EfficacyInduces cell cycle arrest, inhibits metastasis via EGFR targeting ,
NeuroprotectionProtects against cognitive impairment; reduces ROS levels in neurons
Antimicrobial ActivityExhibits antibacterial properties against gram-positive bacteria ,

Case Studies

  • Neuroprotection Against Amyloid Toxicity :
    • A study demonstrated that ISL protects cortical neurons from neurotoxicity induced by amyloid-beta peptides by significantly reducing cellular calcium concentrations and ROS levels .
  • Cancer Cell Migration Inhibition :
    • Research indicated that ISL at concentrations of 20 µM effectively inhibits migration in A549 lung cancer cells while inducing apoptosis through modulation of apoptotic markers like Bax and Bcl-2 .

Q & A

Q. What analytical methods are recommended for quantifying isoliquiritigenin in plant extracts or biological samples?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying ISL. A validated protocol involves using a C18 column, gradient elution with acetonitrile and 0.1% formic acid, and detection at 360 nm . For biological matrices (e.g., plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting ISL metabolites, such as hydroxylated chalcones or dihydrochalcones .

Q. How can researchers standardize ISL treatment protocols for in vitro anti-cancer studies?

ISL is typically dissolved in DMSO (final concentration ≤0.1% to avoid cytotoxicity). For dose-response studies, a range of 10–100 µM is common in cancer cell lines (e.g., MGC-803 gastric cancer cells). Viability assays (MTT or CCK-8) should include controls for solvent effects and use exposure times of 24–72 hours . Apoptosis detection requires annexin V/PI staining validated by flow cytometry .

Q. What are the primary molecular targets of ISL in anti-tumor research?

ISL modulates multiple pathways:

  • PI3K/Akt/mTOR : Inhibits phosphorylation, reducing cell proliferation in glioma and prostate cancer .
  • NF-κB : Suppresses inflammatory signaling, critical in colitis-associated colon cancer models .
  • SIRT1/ADAM10 : Enhances neuroprotection by upregulating antioxidant enzymes (catalase, SOD2) .

Advanced Research Questions

Q. How can contradictory data on ISL’s apoptosis-inducing mechanisms be resolved?

Discrepancies arise from cell-type specificity and experimental conditions. For example:

  • In gastric cancer (MGC-803), ISL triggers apoptosis via calcium influx and mitochondrial depolarization .
  • In prostate cancer (DU145), GADD153 upregulation induces G2/M arrest without significant caspase activation . Methodological recommendation: Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., CRISPR knockouts of suspected targets) to clarify context-dependent mechanisms .

Q. What strategies improve ISL’s bioavailability for in vivo neuroprotection studies?

ISL has poor aqueous solubility and rapid metabolism. Solutions include:

  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance brain penetration .
  • Co-administration with inhibitors : Use CYP2C19 inhibitors (e.g., omeprazole) to reduce hepatic metabolism of ISL to butein .
  • Pharmacokinetic monitoring : Measure plasma AUC and tissue distribution using LC-MS/MS .

Q. How does ISL interact with cancer stem cells (CSCs), and what assays validate this?

ISL downregulates CSC markers (e.g., CD44 in oral squamous cell carcinoma) via STAT3 inhibition. Key assays:

  • Sphere formation assay : Evaluate CSC self-renewal in 3D cultures .
  • ALDEFLUOR assay : Quantify aldehyde dehydrogenase activity, a CSC hallmark .

Experimental Design and Data Analysis

Q. What statistical models are appropriate for dose-response studies of ISL?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. For synergistic studies (e.g., ISL + cisplatin), apply the Chou-Talalay method to determine combination indices .

Q. How to address batch variability in ISL extracted from natural sources?

  • Standardize extraction : Use 70% ethanol for licorice root extraction, followed by SPE purification .
  • Characterize purity : NMR (1H and 13C) and HPLC-UV (≥95% purity) .

Data Contradiction and Reproducibility

Q. Why do ISL’s effects on oxidative stress vary between cancer and neurodegeneration models?

In cancer, ISL increases ROS to trigger apoptosis, while in neurodegeneration (e.g., SH-SY5Y cells), it scavenges ROS via SIRT1/FoxO3a activation. Recommendation: Context-specific ROS measurements (e.g., DCFDA for total ROS, MitoSOX for mitochondrial ROS) .

Q. How to validate ISL’s multi-target mechanisms in complex diseases like diabetic nephropathy?

Use systems biology approaches:

  • Molecular docking : Predict ISL-GLUT1 binding affinity (AutoDock Vina) .
  • Network pharmacology : Map ISL-target-disease interactions using databases like STRING or KEGG .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.